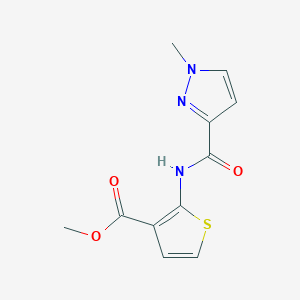

methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate

CAS No.: 1171232-29-3

Cat. No.: VC6589526

Molecular Formula: C11H11N3O3S

Molecular Weight: 265.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171232-29-3 |

|---|---|

| Molecular Formula | C11H11N3O3S |

| Molecular Weight | 265.29 |

| IUPAC Name | methyl 2-[(1-methylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C11H11N3O3S/c1-14-5-3-8(13-14)9(15)12-10-7(4-6-18-10)11(16)17-2/h3-6H,1-2H3,(H,12,15) |

| Standard InChI Key | APJBKGALLNHDRI-UHFFFAOYSA-N |

| SMILES | CN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)OC |

Introduction

Methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate is a heterocyclic organic compound featuring a thiophene ring substituted with a carboxylate group and an amide linkage containing a methylated pyrazole moiety. Compounds of this nature are often investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, due to the pharmacologically relevant pyrazole and thiophene scaffolds.

Structural Features

-

Chemical Formula:

-

Molecular Weight: Approximately 249.29 g/mol

-

Key Functional Groups:

-

Pyrazole ring: A five-membered aromatic heterocycle containing two nitrogen atoms.

-

Thiophene ring: A sulfur-containing heterocyclic aromatic ring.

-

Amide group: Linking the pyrazole and thiophene moieties.

-

Methyl ester group: Attached to the thiophene ring.

-

The presence of these functional groups contributes to the compound's chemical reactivity and potential binding interactions in biological systems.

Synthesis Pathway

The synthesis of methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate typically involves:

-

Starting Materials:

-

Methyl thiophene-3-carboxylate.

-

1-Methylpyrazole-3-carbonyl chloride or similar derivatives.

-

-

Reaction Steps:

-

Activation of the carboxylic acid group on the pyrazole derivative (e.g., via conversion to an acid chloride).

-

Nucleophilic substitution reaction with methyl thiophene-3-carboxylate under basic conditions.

-

-

Purification:

-

Column chromatography or recrystallization methods are used to isolate the pure product.

-

This synthetic approach ensures high yields and purity, making it suitable for further biological or chemical studies.

Potential Applications

Compounds like methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate have shown promise in various fields:

-

Pharmaceutical Research:

-

Material Science:

-

Heterocyclic compounds with sulfur (like thiophenes) are explored in organic electronics due to their conductive properties.

-

-

Molecular Docking Studies:

Characterization Techniques

To confirm the structure and purity of methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate, researchers employ:

Comparative Data Table

| Property | Methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate | Related Compounds (e.g., Methyl 3-{[(5-methylpyrazol)]}thiophenecarboxylates) |

|---|---|---|

| Molecular Weight | ~249.29 g/mol | ~341.4 g/mol |

| Biological Activity | Predicted anti-inflammatory, antimicrobial | Antioxidant, anticancer |

| Key Functional Groups | Pyrazole, thiophene, amide, ester | Pyrazole, phenyl, ester |

| Synthesis Complexity | Moderate | Moderate |

Research Directions

Future studies on methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate could focus on:

-

Biological Evaluation:

-

Screening for antibacterial or antifungal activity.

-

In vitro cytotoxicity assays against cancer cell lines.

-

-

Structure Optimization:

-

Modifying substituents on the pyrazole or thiophene rings to enhance activity.

-

-

Computational Studies:

-

Molecular docking to predict binding affinity with target proteins.

-

This detailed overview highlights the significance of methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate in both chemical research and potential therapeutic applications while providing insights into its structure, synthesis, and future prospects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume